methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes a quinoline ring. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride typically involves the reaction of 2-methylquinoline with formaldehyde and methylamine under acidic conditions. The reaction proceeds through a Mannich reaction, forming the desired product. The reaction conditions usually involve the use of hydrochloric acid as a catalyst and a solvent such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl[(2-methylquinolin-6-yl)methyl]amine hydrochloride can be compared with other quinoline derivatives, such as:
2-Methylquinoline: A simpler compound with similar structural features.
6-Methoxyquinoline: Known for its use in fluorescent sensors.
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with potential therapeutic applications.
Properties
CAS No. |
2694728-12-4 |
---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.